

An In-Depth Technical Guide to the Molecular Structure of 2H-Nonafluorobutane

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Compound of Interest

Compound Name: 2H-Nonafluorobutane

CAS No.: 680-17-1

Cat. No.: B1333371

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-Nonafluorobutane, with the chemical formula C_4HF_9 , is a hydrofluorocarbon (HFC) that stands at the intersection of unique physicochemical properties and potential applications in advanced materials and life sciences.^{[1][2]} Its structure, characterized by a high degree of fluorination with a single hydrogen atom, imparts properties that are of significant interest to researchers, particularly in the fields of drug development and medical imaging. This guide provides a comprehensive technical overview of the molecular structure of **2H-nonafluorobutane**, offering insights into its geometry, conformational landscape, and the spectroscopic techniques used for its characterization.

Table 1: Key Identifiers and Properties of 2H-Nonafluorobutane

Property	Value	Source(s)
IUPAC Name	1,1,1,2,2,3,4,4,4-nonafluorobutane	[2]
CAS Number	680-17-1	[1][2]
Molecular Formula	C4HF9	[1][2]
Molecular Weight	220.04 g/mol	[1][2]
Boiling Point	15 °C	[1]
Predicted Density	1.526 ± 0.06 g/cm ³	[1]

Molecular Geometry and Isomerism

The systematic name 1,1,1,2,2,3,4,4,4-nonafluorobutane specifies a straight-chain butane skeleton where all hydrogen atoms, except for one at the second carbon, have been replaced by fluorine atoms. This specific arrangement gives rise to a chiral center at the C-2 position, meaning **2H-nonafluorobutane** exists as a pair of enantiomers.

Bond Lengths and Angles: A Theoretical Perspective

Experimentally determined bond lengths and angles for **2H-nonafluorobutane** are not readily available in the published literature. However, computational chemistry provides reliable estimates for these parameters. Based on analogies with similar small fluorinated alkanes, the following can be inferred:

- **C-C Bonds:** The presence of highly electronegative fluorine atoms is expected to shorten the C-C bonds compared to butane due to the inductive effect.
- **C-F Bonds:** These are typically in the range of 1.33-1.35 Å.
- **C-H Bond:** The C-H bond at the chiral center is expected to be a standard length for a tertiary carbon, around 1.10 Å.
- **Bond Angles:** The carbon skeleton will exhibit a tetrahedral geometry, with bond angles deviating slightly from the ideal 109.5° due to steric hindrance and electrostatic interactions

between the bulky fluorine atoms.

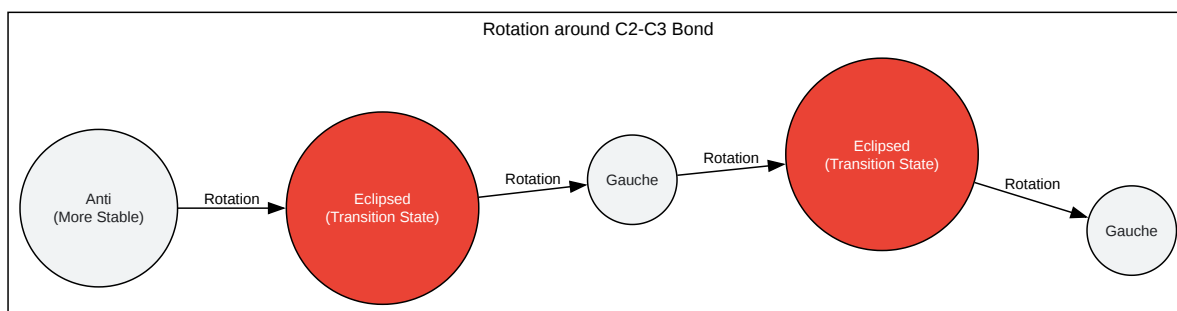
Conformational Analysis: The Rotational Landscape

The flexibility of the butane backbone allows for different spatial arrangements of its atoms through rotation around the C-C single bonds. These different arrangements are known as conformations or rotational isomers (rotamers). For **2H-nonafluorobutane**, rotation around the C2-C3 bond is of particular interest.

Based on studies of analogous fluorinated alkanes, the conformational preference is governed by a balance of steric hindrance, electrostatic interactions (dipole-dipole), and hyperconjugation effects. The key conformers to consider are the anti and gauche forms.

- **Anti Conformer:** The trifluoromethyl groups on C1 and C4 are positioned 180° apart. This conformation is generally expected to be the most stable due to minimized steric repulsion.
- **Gauche Conformers:** The trifluoromethyl groups are positioned at a 60° dihedral angle to each other. These are typically higher in energy than the anti-conformer.

The presence of numerous fluorine atoms leads to significant dipole moments for individual bonds, and the overall molecular dipole moment will be highly dependent on the conformation.



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Figure 1: A simplified potential energy diagram illustrating the relationship between anti and gauche conformers of a butane derivative. The eclipsed conformations represent higher energy transition states.

Spectroscopic Characterization: Unveiling the Structure

A combination of spectroscopic techniques is essential for the unambiguous identification and structural elucidation of **2H-nonafluorobutane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for characterizing the structure of **2H-nonafluorobutane** due to the presence of ^1H , ^{13}C , and ^{19}F nuclei.

- ^1H NMR: A single, complex multiplet would be expected for the lone hydrogen atom, split by the neighboring fluorine atoms. The chemical shift would be significantly influenced by the electronegative environment.
- ^{13}C NMR: Four distinct signals would be anticipated, corresponding to the four carbon atoms. The chemical shifts would be in the region typical for highly fluorinated alkanes, and the signals would exhibit complex splitting patterns due to C-F coupling.
- ^{19}F NMR: This is a particularly informative technique for fluorinated compounds. Due to the different chemical environments, multiple signals are expected for the fluorine atoms. The coupling between non-equivalent fluorine atoms (F-F coupling) and between fluorine and the hydrogen atom (H-F coupling) would provide valuable information for assigning the signals to specific positions in the molecule.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule.

- IR Spectroscopy: Strong absorption bands are expected in the region of $1100\text{-}1400\text{ cm}^{-1}$ corresponding to the C-F stretching vibrations. A C-H stretching vibration would be observed around $2900\text{-}3000\text{ cm}^{-1}$.

- Raman Spectroscopy: C-C bond vibrations would be more prominent in the Raman spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of **2H-nonafluorobutane** would show a molecular ion peak at m/z 220. The fragmentation pattern would be characterized by the loss of fluorine atoms and smaller fluorocarbon fragments.

Experimental Protocols for Structural Elucidation

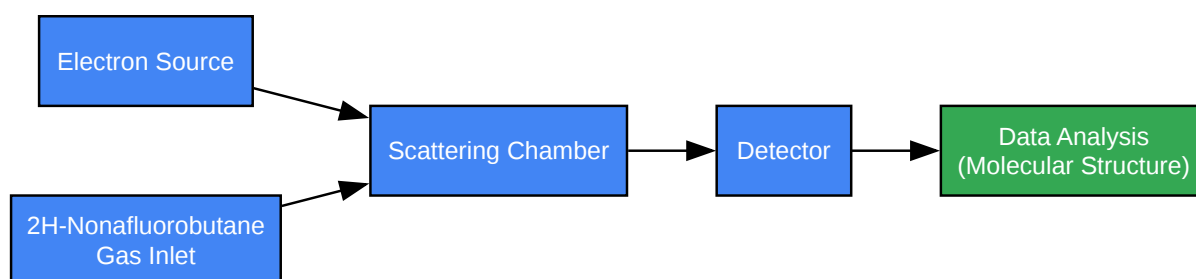
While specific experimental data for **2H-nonafluorobutane** is scarce, the following are the standard, authoritative methodologies that would be employed for its structural characterization.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the precise geometry of small molecules in the gas phase.

Methodology:

- A high-energy electron beam is directed through a gaseous sample of **2H-nonafluorobutane**.
- The electrons are scattered by the molecule's electrostatic potential.
- The scattered electrons create a diffraction pattern that is recorded.
- The diffraction pattern is analyzed to determine the bond lengths, bond angles, and torsional angles of the molecule.



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Figure 2: A simplified workflow for Gas-Phase Electron Diffraction (GED) analysis.

Microwave Spectroscopy

Microwave spectroscopy measures the rotational transitions of molecules in the gas phase and provides highly accurate rotational constants.

Methodology:

- A gaseous sample of **2H-nonafluorobutane** is introduced into a microwave spectrometer.
- The sample is irradiated with microwave radiation of varying frequency.
- Absorption of microwaves at specific frequencies corresponds to transitions between rotational energy levels.
- The resulting spectrum of absorption lines is used to calculate the molecule's rotational constants.
- From the rotational constants, precise bond lengths and angles can be derived, and different conformers can be identified.

Applications in Drug Development and Research

The unique properties of **2H-nonafluorobutane**, stemming from its high fluorine content and single C-H bond, make it a molecule of interest for various applications in the life sciences.

Bioisosteric Replacement

In medicinal chemistry, the strategic replacement of hydrogen atoms or functional groups with fluorine can significantly modulate a drug candidate's properties. The C-H group in a highly fluorinated environment, such as in **2H-nonafluorobutane**, can be considered a bioisostere for other groups. This can influence:

- **Metabolic Stability:** The C-H bond in **2H-nonafluorobutane** is activated by the surrounding electron-withdrawing fluorine atoms, potentially making it susceptible to metabolic oxidation. However, the overall fluorination can shield other parts of a molecule from metabolism.
- **Binding Affinity:** The introduction of fluorine can alter the electronic distribution and conformation of a molecule, potentially leading to improved binding to a biological target.
- **Lipophilicity:** Fluorination generally increases lipophilicity, which can affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

¹⁹F Magnetic Resonance Imaging (MRI)

Perfluorocarbons are being explored as contrast agents for ¹⁹F MRI. Since the human body has a negligible background of fluorine, ¹⁹F MRI can be used to track the distribution of fluorine-containing compounds in vivo. **2H-nonafluorobutane**, with its nine fluorine atoms, could potentially be developed into or incorporated into molecules designed as ¹⁹F MRI contrast agents.

Drug Delivery

Perfluorocarbon emulsions are investigated as carriers for drug delivery, particularly for oxygen therapeutics and for delivering drugs to the lungs. The properties of **2H-nonafluorobutane** make it a candidate for inclusion in such formulations.

Conclusion

2H-Nonafluorobutane is a fascinating molecule with a rich structural chemistry. While detailed experimental characterization is still needed, a comprehensive understanding of its molecular geometry, conformational preferences, and spectroscopic signatures can be inferred from established principles of physical organic chemistry and studies of analogous compounds. Its unique combination of high fluorination and a single C-H bond presents intriguing possibilities

for its application in drug discovery and biomedical research, making it a worthy subject of further investigation.

References

- **2H-Nonafluorobutane.** (n.d.). PubChem. Retrieved January 26, 2024, from [[Link](#)]

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